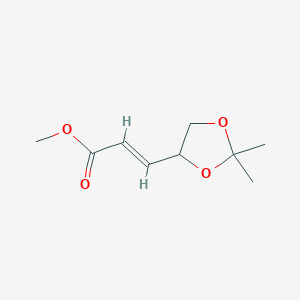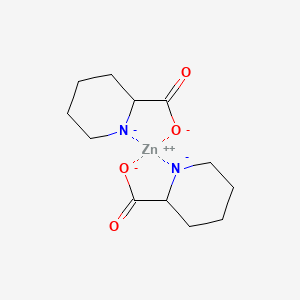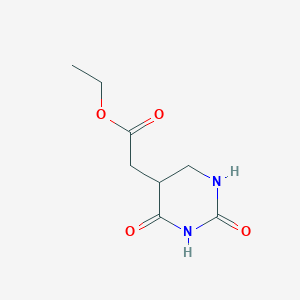
Methyl3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate is an organic compound with the molecular formula C9H14O4. It is a derivative of propenoic acid and features a dioxolane ring, which is a five-membered ring containing two oxygen atoms. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of esters or amides.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and copolymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research into its potential as a drug intermediate or as a component in drug delivery systems is ongoing.
Industry: It is utilized in the production of specialty chemicals and as a monomer in the synthesis of advanced materials.
Wirkmechanismus
The mechanism by which methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate exerts its effects depends on the specific application. In chemical reactions, the dioxolane ring and ester group are key functional sites that participate in various transformations. The molecular targets and pathways involved can vary, but typically involve interactions with nucleophiles or electrophiles, leading to the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate: Similar in structure but contains a carbonate group instead of an ester.
®-2,2-Dimethyl-1,3-dioxolane-4-methanol: Contains a hydroxyl group instead of an ester.
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-ol: Features an ethanol group instead of a propenoate group.
Uniqueness
Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate is unique due to its combination of a dioxolane ring and an ester group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C9H14O4 |
|---|---|
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
methyl (E)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate |
InChI |
InChI=1S/C9H14O4/c1-9(2)12-6-7(13-9)4-5-8(10)11-3/h4-5,7H,6H2,1-3H3/b5-4+ |
InChI-Schlüssel |
VXZZSPHSNBVYHV-SNAWJCMRSA-N |
Isomerische SMILES |
CC1(OCC(O1)/C=C/C(=O)OC)C |
Kanonische SMILES |
CC1(OCC(O1)C=CC(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Pyrrolidinedicarboxylic acid, 2-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12360413.png)



![(2S)-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid](/img/structure/B12360443.png)

![methyl 2,4-dihydroxy-6-[(3E,5E)-nona-3,5-dienyl]-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzoate](/img/structure/B12360461.png)
![2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12360463.png)





![Pyrido[4,3-d]pyrimidine-6(4H)-carboxylic acid, 2-amino-3,5,7,8-tetrahydro-4-oxo-, 1,1-dimethylethyl ester](/img/structure/B12360505.png)
